molecular formula C21H16N2O3 B5773548 3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide

3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide

Cat. No. B5773548
M. Wt: 344.4 g/mol
InChI Key: PYZODNTVSKQIDM-PKNBQFBNSA-N
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Description

3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide, commonly referred to as FMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMBA is a member of the benzoxazole family and has a unique chemical structure that makes it a promising candidate for drug development and other applications.

Mechanism of Action

The mechanism of action of FMBA is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling pathways and protein degradation, respectively.
Biochemical and Physiological Effects:
FMBA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of various diseases such as diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMBA is its versatility and ease of synthesis, which makes it a valuable tool for researchers in various fields. However, its limited solubility in aqueous solutions can pose a challenge for certain applications, and its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for the study of FMBA. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its anti-cancer and anti-Alzheimer's properties. In material science, FMBA can be further explored as a fluorescent probe for the detection of other analytes and as a component in novel materials with enhanced properties. Overall, the unique chemical structure and potential applications of FMBA make it a promising candidate for further research and development.

Synthesis Methods

FMBA can be synthesized via a multistep process involving the condensation of 2-amino-5-methylphenylbenzoxazole with furan-2-carboxaldehyde followed by the reaction with acryloyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

FMBA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, FMBA has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta peptides.
In material science, FMBA has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. It has also been incorporated into polymers to enhance their thermal and mechanical properties.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-14-5-2-3-7-17(14)21-23-18-13-15(8-10-19(18)26-21)22-20(24)11-9-16-6-4-12-25-16/h2-13H,1H3,(H,22,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZODNTVSKQIDM-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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